4-Bromo-3-(bromomethyl)benzonitrile
Overview
Description
4-Bromo-3-(bromomethyl)benzonitrile is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. While the provided data does not directly discuss this exact compound, it includes information on closely related compounds that can offer insights into its characteristics and behavior.
Synthesis Analysis
The synthesis of related brominated benzonitrile compounds has been explored in several studies. For instance, the total synthesis of a complex natural product starting from a brominated precursor was achieved in five steps with an overall yield of 34% . Another study reported the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, suggesting the versatility of brominated intermediates in organic synthesis . Additionally, technical research on the synthesis and refinement of 4-bromomethyl-benzonitrile was conducted, indicating that photochemical bromination can be an effective method for preparing such compounds .
Molecular Structure Analysis
The crystal structure of o-(bromomethyl)benzonitrile has been determined, revealing a monoclinic space group and specific bond lengths and angles within the benzyl ring . This information can be extrapolated to understand the structural aspects of 4-Bromo-3-(bromomethyl)benzonitrile, as the presence of bromine atoms can significantly influence the molecular conformation and crystal packing.
Chemical Reactions Analysis
Brominated benzonitriles can undergo various chemical reactions, including nucleophilic substitution, which was demonstrated in the synthesis of substituted phthalonitriles and phthalocyanines . The reactivity of bromomethyl groups in such compounds is a key factor in their chemical transformations, as seen in the reaction with 2H-tetrazole to form a new compound .
Physical and Chemical Properties Analysis
The vibrational spectra of 4-bromo benzonitrile were studied using density functional theory (DFT), which provided insights into the vibrational frequencies and intensities of the compound . Such theoretical studies are crucial for understanding the physical properties of brominated benzonitriles. The crystal structures of various bromo- and bromomethyl-substituted benzenes were also analyzed, highlighting the importance of Br···Br, C–H···Br, and C–Br···π interactions in determining the physical properties of these compounds .
Scientific Research Applications
Application 1: Synthesis of Ligands
- Summary of the Application : “4-Bromo-3-(bromomethyl)benzonitrile” is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .
- Results or Outcomes : The outcome of this application is the successful synthesis of the desired ligand. The exact results, including any quantitative data or statistical analyses, would depend on the specific experiment .
Application 2: Preparation of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile
- Summary of the Application : “4-Bromo-3-(bromomethyl)benzonitrile” is also useful in the preparation of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile .
- Methods of Application : This involves a reaction with 2H-tetrazole in the presence of potassium hydroxide .
- Results or Outcomes : The outcome of this application is the successful synthesis of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile. The exact results, including any quantitative data or statistical analyses, would depend on the specific experiment .
Application 3: Photo-induced Aromatic Finkelstein Iodination Reaction
- Summary of the Application : “4-Bromo-3-(bromomethyl)benzonitrile” can be used in the synthesis of 4-iodobenzonitrile via a photo-induced aromatic Finkelstein iodination reaction .
- Methods of Application : This involves a reaction with iodine under photo-irradiation conditions .
- Results or Outcomes : The outcome of this application is the successful synthesis of 4-iodobenzonitrile. The exact results, including any quantitative data or statistical analyses, would depend on the specific experiment .
Application 4: Suzuki Cross-Coupling Reaction
- Summary of the Application : “4-Bromo-3-(bromomethyl)benzonitrile” can be used as an aryl halide test compound in developing greener reaction conditions for Suzuki cross-coupling between aryl halides and phenyl boronic acid .
- Methods of Application : This involves a reaction with phenyl boronic acid in the presence of a palladium catalyst .
- Results or Outcomes : The outcome of this application is the successful development of greener reaction conditions for the Suzuki cross-coupling reaction. The exact results, including any quantitative data or statistical analyses, would depend on the specific experiment .
Application 5: Synthesis of 4-(Bromomethyl)benzoic Acid
- Summary of the Application : “4-Bromo-3-(bromomethyl)benzonitrile” can be used in the synthesis of 4-(bromomethyl)benzoic acid .
- Methods of Application : This involves a reaction with a suitable carboxylic acid in the presence of a catalyst .
- Results or Outcomes : The outcome of this application is the successful synthesis of 4-(bromomethyl)benzoic acid. The exact results, including any quantitative data or statistical analyses, would depend on the specific experiment .
Application 6: Preparation of 2-(Bromomethyl)tetrahydro-2H-pyran
- Summary of the Application : “4-Bromo-3-(bromomethyl)benzonitrile” can be used in the preparation of 2-(bromomethyl)tetrahydro-2H-pyran .
- Methods of Application : This involves a reaction with tetrahydro-2H-pyran in the presence of a suitable catalyst .
- Results or Outcomes : The outcome of this application is the successful synthesis of 2-(bromomethyl)tetrahydro-2H-pyran. The exact results, including any quantitative data or statistical analyses, would depend on the specific experiment .
Safety And Hazards
properties
IUPAC Name |
4-bromo-3-(bromomethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXYSQSKOJJWLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466996 | |
Record name | 4-bromo-3-(bromomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(bromomethyl)benzonitrile | |
CAS RN |
190197-86-5 | |
Record name | 4-bromo-3-(bromomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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